molecular formula C23H23N3O4 B11331716 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11331716
M. Wt: 405.4 g/mol
InChI Key: RLEGGCGWPIBDCX-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes an oxadiazole ring, a benzofuran moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Benzofuran Moiety: The benzofuran ring can be constructed via intramolecular cyclization of ortho-hydroxyaryl ketones or aldehydes.

    Introduction of Substituents: The ethoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions where substituents are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of certain diseases and conditions.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in inflammation and microbial growth.

Comparison with Similar Compounds

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H23N3O4/c1-6-28-17-8-7-16(11-13(17)3)20-22(26-30-25-20)24-23(27)21-15(5)19-14(4)9-12(2)10-18(19)29-21/h7-11H,6H2,1-5H3,(H,24,26,27)

InChI Key

RLEGGCGWPIBDCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(C=C(C=C4O3)C)C)C)C

Origin of Product

United States

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